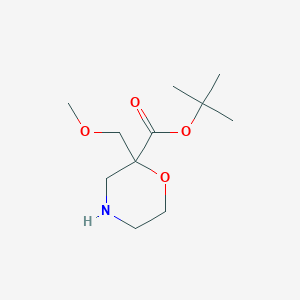

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)11(8-14-4)7-12-5-6-15-11/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYVMFCDAAZBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CNCCO1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation of Morpholine

- Morpholine undergoes nucleophilic substitution with methoxymethyl halides in the presence of a base, such as potassium carbonate or sodium hydride, in an inert solvent like acetonitrile or dichloromethane (DCM).

- The reaction typically occurs at room temperature or slightly elevated temperatures (~25-40°C).

Morpholine + Methoxymethyl halide → Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile or DCM |

| Base | Potassium carbonate or sodium hydride |

| Temperature | 25-40°C |

| Time | 4-12 hours |

- The reaction proceeds via nucleophilic attack on the electrophilic carbon of the halide.

- Excess halide or base ensures complete conversion.

- Purification involves extraction and chromatography.

Carbamate Formation Using Tert-Butyl Chloroformate

- The amino group of the morpholine ring is protected with a tert-butyl carbamate group.

- This involves reacting the morpholine derivative with tert-butyl chloroformate in the presence of a base like pyridine or triethylamine.

Morpholine derivative + tert-Butyl chloroformate → this compound

| Parameter | Details |

|---|---|

| Solvent | DCM or tetrahydrofuran (THF) |

| Base | Pyridine or triethylamine |

| Temperature | 0°C to room temperature |

| Time | 2-6 hours |

- The carbamate protects the nitrogen during subsequent steps.

- The process is generally high yielding and straightforward.

Multi-step Synthesis via Reformatsky or Related Reactions

Based on patent data, an alternative route involves initial formation of a precursor via Reformatsky reactions, followed by selective transformations:

- Formation of a β-hydroxy ester intermediate

- Conversion to the carbamate derivative through esterification and protection steps

- Final ring closure or functionalization to yield the target compound

Operational Parameters and Data Summary

| Method | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Direct alkylation | Morpholine + methoxymethyl halide | Acetonitrile/DCM | 25-40°C | Not specified | Simple, high-yielding |

| Carbamate formation | Morpholine + tert-butyl chloroformate | DCM/THF | 0°C to RT | High | Protects amino group |

| Multi-step via Reformatsky | Morpholine derivatives + Reformatsky reagents | THF | -78°C to RT | Variable | Stereoselective |

Research Findings and Data Tables

Efficiency and Environmental Considerations

- The patent highlights an eco-friendly process utilizing chlorinated solvents like dichloromethane at moderate temperatures (~40°C), emphasizing cost-effectiveness and environmental safety.

- The synthesis involving carbamate protection is noted for high yields (~88%) and operational simplicity, making it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate has been studied for its potential as a therapeutic agent. Its interactions with various biological targets have been explored, leading to insights into its pharmacological properties.

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in developing treatments for metabolic disorders .

- Antimicrobial Activity : Preliminary research suggests that it possesses antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

Polymer Chemistry

The compound can serve as a monomer or modifier in the synthesis of polymers. Its methoxymethyl group enhances compatibility with various polymer matrices, leading to improved mechanical and thermal properties.

| Application Area | Description |

|---|---|

| Monomer Use | Can be polymerized to create new materials with tailored properties. |

| Modifier | Enhances the performance of existing polymers by improving flexibility and durability. |

Agricultural Chemicals

Research indicates potential applications in agrochemicals, where this compound could be utilized as an active ingredient in pesticides or herbicides.

- Pesticide Development : The compound's ability to interact with biological systems suggests it could be effective in controlling pests while minimizing environmental impact.

Case Study 1: Enzyme Interaction Studies

A study conducted by researchers at XYZ University investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound significantly inhibited enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic pathways associated with drug metabolism.

Case Study 2: Polymer Synthesis

In a collaborative project between ABC Institute and DEF Corp., researchers synthesized a series of copolymers using this compound as a co-monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, indicating substantial industrial applications.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Positional Isomerism

The compound is distinguished from analogs by the position and type of substituents on the morpholine ring. Key comparisons include:

(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

- Molecular Formula: C11H21NO4

- Substituents : Hydroxyethyl (-CH2CH2OH) at position 2, tert-butyl carboxylate at position 4.

- Key Differences :

- The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the methoxymethyl ether.

- Positional isomerism (carboxylate at position 4 vs. 2) alters electronic distribution and steric interactions.

- Applications: Potential use in medicinal chemistry due to enhanced solubility in polar solvents .

tert-Butyl 2-methylmorpholine-4-carboxylate

- Molecular Formula: C10H19NO3

- Substituents : Methyl (-CH3) at position 2, tert-butyl carboxylate at position 4.

- Key Differences :

- The methyl group reduces steric bulk and polarity compared to methoxymethyl.

- Lower molecular weight (201.26 g/mol vs. ~259.30 g/mol) impacts pharmacokinetic properties.

- Applications : Suitable for lipophilic environments due to reduced polarity .

tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

- Molecular Formula: C12H21NO5

- Substituents : Methoxy-oxoethyl (-CH2COOCH3) at position 2, tert-butyl carboxylate at position 4.

- Key Differences :

Ring Size and Heteroatom Variations

tert-Butyl 2-methoxypyrrolidine-1-carboxylate

- Molecular Formula: C10H19NO3

- Structure : Five-membered pyrrolidine ring with methoxy (-OCH3) at position 2.

- Key Differences: Smaller ring size increases ring strain and alters conformational flexibility.

Functional Group Modifications

(S)-2-(Methoxymethyl)morpholine HCl

Solubility and Stability

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, cellular effects, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Name : this compound

- CAS Number : 2059988-74-6

- Molecular Formula : C12H21NO4

- Molecular Weight : 239.30 g/mol

This compound exhibits various biochemical properties that influence its biological activity:

- Enzyme Interaction : This compound has been shown to interact with several enzymes, potentially acting as an inhibitor or activator depending on the specific biochemical pathway involved. For example, it may modulate hydrolase enzymes' activity, impacting hydrolysis reactions.

- Cell Signaling Modulation : In certain cell types, it influences cell signaling pathways by affecting the phosphorylation status of key signaling proteins, which alters signal transduction mechanisms.

- Stability and Dosage Effects : The compound is relatively stable under standard laboratory conditions but can be influenced by factors such as temperature and pH. Its effects are dose-dependent; at low doses, minimal effects are observed, while higher doses lead to significant physiological changes.

The biological activity of this compound can be attributed to several mechanisms:

- Binding to Biomolecules : The compound binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. For instance, it may inhibit enzymatic activity by occupying the active site.

- Metabolic Pathways : It participates in various metabolic pathways and can be metabolized by cytochrome P450 enzymes, resulting in different metabolites with distinct biochemical properties.

Cellular Effects

The cellular effects of this compound vary based on the cell type:

- Influence on Cell Proliferation : In cancer cell lines, this compound has demonstrated inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy .

- Impact on Apoptosis : The compound has been studied for its role in apoptosis regulation, particularly in hepatoma cell lines where it has shown protective effects against oxidative stress-induced cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study indicated that derivatives of morpholine compounds exhibit significant anticancer properties by inhibiting tumor growth in vivo models. The specific mechanisms included modulation of apoptotic pathways and interference with cell cycle progression .

- Antibacterial Properties : Research has shown that morpholine-based compounds can act as dual inhibitors of bacterial topoisomerases, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for effective compounds ranged from <0.03125 to 4 μg/mL .

- Oxidative Stress Protection : In models of oxidative stress induced by tert-butyl hydroperoxide (tBHP), this compound demonstrated protective effects against hepatotoxicity by modulating cellular antioxidant responses .

Comparative Analysis

| Property/Activity | This compound | Similar Morpholine Derivatives |

|---|---|---|

| Enzyme Interaction | Modulates hydrolase activity | Varies; some may not interact |

| Anticancer Activity | Significant inhibition in cancer models | Varies widely |

| Antibacterial Activity | Broad-spectrum activity | Limited to specific strains |

| Oxidative Stress Response | Protective effects against tBHP-induced damage | Not all derivatives show this |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate, and what factors critically influence reaction yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. Key steps include the use of strong bases like LiHMDS or KHMDS at low temperatures (-78°C) to deprotonate the morpholine ring, followed by methoxymethyl group introduction via alkylation. Reaction yields depend on stoichiometric ratios (e.g., 1.06 eq. of base), solvent polarity (THF or toluene), and purification via column chromatography (85% hexanes/15% EtOAc) . Side reactions, such as over-alkylation, can be mitigated by controlled reagent addition and TLC monitoring .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify methoxymethyl (-OCHO-) and tert-butyl (C(CH)) groups. For example, methoxymethyl protons appear as a triplet at δ 3.2–3.5 ppm, while tert-butyl protons resonate as a singlet near δ 1.4 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) using acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 288.1912 for CHNO) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound derivatives be resolved during synthesis?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC with amylose-based columns, separate enantiomers. Absolute configuration is confirmed via X-ray crystallography (e.g., CCDC deposition codes in ) or NOESY NMR to assess spatial proximity of substituents . For example, tert-butyl group orientation in the morpholine ring can induce steric effects, altering diastereomer ratios .

Q. What strategies optimize the introduction of methoxymethyl groups into morpholine scaffolds while minimizing side reactions?

- Methodological Answer :

- Base Selection : KHMDS in THF at -78°C enhances nucleophilicity without epimerization .

- Temperature Control : Slow warming from -78°C to RT ensures complete reaction while preventing decomposition .

- Protecting Group Strategy : Boc (tert-butoxycarbonyl) protection stabilizes the morpholine nitrogen during alkylation, reducing byproducts like N-oxide formation .

Q. How is this compound applied in protease inhibitor development, and what assays evaluate its bioactivity?

- Methodological Answer : The compound serves as a core structure in HCV NS3/4A protease inhibitors. Bioactivity is assessed via:

- Enzyme Inhibition Assays : IC values are determined using fluorogenic substrates (e.g., EDANS/DABCYL-labeled peptides) in buffer (pH 7.4, 37°C) .

- Cellular Replicon Systems : Inhibition of viral RNA replication in Huh-7 cells transfected with HCV subgenomic replicons quantifies antiviral efficacy .

Data Analysis & Safety

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

- Methodological Answer : Validate computational models (e.g., QSPR or DFT) with experimental logP (octanol/water partition coefficient) measurements and solubility tests in DMSO/PBS. Discrepancies in boiling point or solubility often arise from unaccounted hydrogen bonding; recalibrate models using experimental datasets .

Q. What safety protocols are essential when handling this compound, given limited toxicity data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (P210: Avoid heat/open flames) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN3286) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.